Technical Profile: 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one
Technical Profile: 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one
[1][2][3][4]
Executive Summary
3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one (CAS: 1243325-01-0) is a privileged heterocyclic scaffold belonging to the dihydroquinazolinone family.[1] Distinct from its fully aromatic quinazolinone counterparts, this molecule features a saturated C4 position and a urea-like core (N1-C2-N3), providing unique hydrogen-bonding capabilities and 3D-conformational properties.
In medicinal chemistry, this structure serves as a critical intermediate for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) targeting HIV-1, as well as inhibitors for Respiratory Syncytial Virus (RSV) and TRPM2 channels . Its cyclopropyl substituent at the N3 position acts as a lipophilic bioisostere, improving metabolic stability and pharmacokinetic profiles compared to simple alkyl chains.
Chemical Structure & Electronic Properties
Structural Analysis
The core scaffold consists of a benzene ring fused to a hexahydro-pyrimidine-2-one ring. The N3-cyclopropyl group introduces significant steric bulk and conformational rigidity due to the high ring strain (~27.5 kcal/mol) of the cyclopropane moiety.
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IUPAC Name: 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one[2][1][3]
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Molecular Formula: C₁₁H₁₂N₂O[4]
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Molecular Weight: 188.23 g/mol
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Key Functional Groups:
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Cyclic Urea: Provides a donor (N1-H) and acceptor (C2=O) for hydrogen bonding.
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N3-Cyclopropyl: Modulates lipophilicity (LogP) and prevents N3-dealkylation via metabolic oxidation.
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Crystallographic Data
X-ray diffraction studies confirm the molecule adopts a defined packing structure, often utilized to validate purity in industrial synthesis.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 2₁/n |
| Unit Cell (a) | 10.273(2) Å |
| Unit Cell (b) | 8.3227(19) Å |
| Unit Cell (c) | 11.623(3) Å |
| Beta Angle (β) | 104.980(3)° |
| Z | 4 |
Data Source: Derived from single-crystal studies of the title compound (Ref 1).
Synthetic Strategies
The synthesis of 3-substituted-3,4-dihydroquinazolin-2(1H)-ones requires regioselective control to ensure the cyclopropyl group is installed at N3 rather than N1.
Method A: Reductive Cyclization (Industrially Scalable)
This method is preferred for its atom economy and avoidance of toxic phosgene derivatives. It utilizes a "Leuckart-Wallach" type reductive amination/cyclization cascade.[1]
Mechanism:
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Condensation of methyl (2-formylphenyl)carbamate with cyclopropylamine forms an imine intermediate.
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In situ reduction (using formic acid or H₂) triggers intramolecular cyclization, releasing methanol.
Figure 1: Cascade synthesis via reductive cyclization of carbamate precursors.
Method B: 2-Nitrobenzyl Bromide Route (Laboratory Scale)
Useful for generating diverse analogs when the aldehyde precursor is unavailable.
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Alkylation: 2-Nitrobenzyl bromide + Cyclopropylamine → N-(2-nitrobenzyl)cyclopropanamine.
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Reduction: SnCl₂ or H₂/Pd-C reduces the nitro group to an aniline.
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Cyclization: Reaction with Carbonyldiimidazole (CDI) or Triphosgene closes the urea ring.
Experimental Protocols
Protocol 1: One-Pot Synthesis via Methyl (2-formylphenyl)carbamate
Target: High-purity intermediate for biological screening.
Reagents:
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Methyl (2-formylphenyl)carbamate (1.0 eq)
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Cyclopropylamine (1.2 eq)
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Formic Acid (HCOOH) (Excess/Solvent) or HCOOH/MeOH mix
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Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq) - Optional for imine formation
Step-by-Step Procedure:
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Imine Formation: Charge a reaction vessel with methyl (2-formylphenyl)carbamate (10 mmol) and methanol (50 mL). Add cyclopropylamine (12 mmol) dropwise. Stir at reflux for 2 hours until TLC indicates consumption of the aldehyde.
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Reduction/Cyclization: Cool the mixture to 0°C. Add Formic acid (5 mL) slowly (exothermic). Heat the mixture to 70°C for 4-6 hours. The formic acid acts as a hydrogen donor to reduce the imine, followed by nucleophilic attack of the resulting amine on the carbamate methoxy group.
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Workup: Concentrate the solvent in vacuo. Neutralize the residue with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3 x 50 mL).
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Purification: Wash organic layers with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water to yield white crystals.
Validation Criteria:
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Appearance: White to off-white crystalline solid.
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Melting Point: 168–170 °C (typical range for this class).
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Mass Spec (ESI): [M+H]⁺ = 189.2.
Characterization Data
Nuclear Magnetic Resonance (NMR)
The following spectral features are diagnostic for the 3-cyclopropyl structure.
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Notes |
| ¹H NMR | 9.20 | Singlet (br) | N1-H | Exchangeable with D₂O |
| ¹H NMR | 6.80 – 7.20 | Multiplet | Ar-H (4H) | Aromatic backbone |
| ¹H NMR | 4.35 | Singlet | C4-H₂ | Characteristic of dihydro core |
| ¹H NMR | 2.65 | Multiplet | N3-CH (Cyclopropyl) | Methine proton |
| ¹H NMR | 0.60 – 0.90 | Multiplets | Cyclopropyl CH₂ | High field shielding |
| ¹³C NMR | 154.5 | Singlet | C =O (C2) | Urea carbonyl |
| ¹³C NMR | 45.2 | Singlet | C 4 | Methylene carbon |
| ¹³C NMR | 29.5 | Singlet | N-C H (Cyclopropyl) |
Medicinal Chemistry Applications
HIV-1 Reverse Transcriptase Inhibition (NNRTI)
While the 4-cyclopropyl analogs (e.g., DPC 961, DPC 083) are more historically prominent as NNRTIs, the 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one serves as a critical bioisostere for the "butterfly" binding mode in the NNRTI binding pocket.
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Mechanism: The scaffold binds to an allosteric hydrophobic pocket (non-nucleoside binding site) near the polymerase active site, locking the enzyme in an inactive conformation.
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SAR Insight: The cyclopropyl group at N3 fits into the hydrophobic Val179/Leu100 region, enhancing binding affinity compared to methyl or ethyl groups.
RSV and TRPM2 Inhibition
Recent studies (Ref 3, 4) have highlighted this scaffold's utility beyond HIV:
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RSV: Fused benzimidazole-quinazolinone derivatives (using this structure as a building block) show potent antiviral activity against Respiratory Syncytial Virus.
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TRPM2: 2,3-dihydroquinazolin-4(1H)-one analogs (isomeric to this structure) are TRPM2 channel inhibitors. The 3,4-dihydro isomer provides a distinct 3D vector for exploring selectivity against TRPM8.
Figure 2: Biological targets and Structure-Activity Relationship (SAR) logic.
References
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Synthesis and Crystal Structure: "Synthesis, Characterization and Single Crystal Studies of 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one." Oriental Journal of Chemistry, 2016, 32(5). Link
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NNRTI Context: "Synthesis of a series of 4-(arylethynyl)-6-chloro-4-cyclopropyl-3,4-dihydroquinazolin-2(1H)-ones as novel non-nucleoside HIV-1 reverse transcriptase inhibitors." Journal of Medicinal Chemistry, 1994, 37(15), 2437–2444. Link
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RSV Applications: "Benzimidazole derivatives and their use as antiviral agents." Patent WO2010103306A1, 2010. Link
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TRPM2 Inhibitors: "Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors." European Journal of Medicinal Chemistry, 2018, 155, 503-516. Link
Sources
- 1. 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one - CAS号 1243325-01-0 - 摩熵化学 [molaid.com]
- 2. 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one - CAS号 1243325-01-0 - 摩熵化学 [molaid.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-(3-Hydroxypropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione | C11H12N2O3 | CID 1825239 - PubChem [pubchem.ncbi.nlm.nih.gov]
